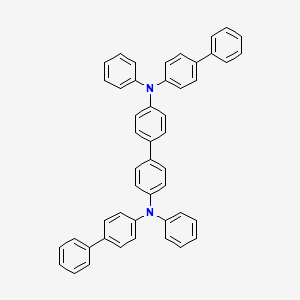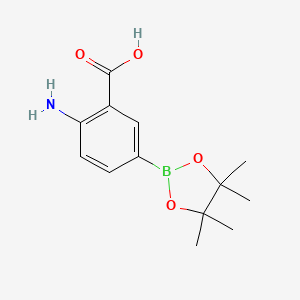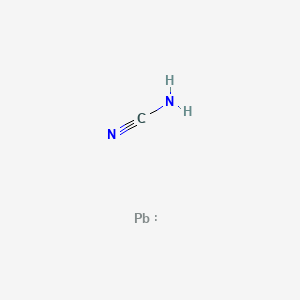
Lead cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead cyanamide (PbNCN) is an inorganic compound that has garnered interest due to its unique properties and potential applications. It is composed of lead, nitrogen, and carbon atoms, forming a crystalline structure. This compound is notable for its semiconductor properties and has been studied for various scientific and industrial applications.
Preparation Methods
Lead cyanamide can be synthesized through a solid-state metathesis reaction. This involves reacting lead chloride (PbCl₂) with sodium cyanamide (Na₂NCN) in a 1:1 molar ratio. The reaction is typically carried out at elevated temperatures, and the product is confirmed through techniques such as Rietveld refinement of X-ray data . This method is efficient and provides a high yield of this compound.
Chemical Reactions Analysis
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead oxide and other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into lead metal and other nitrogenous products.
Substitution: In substitution reactions, the cyanamide group can be replaced by other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead cyanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biological molecules.
Medicine: While not widely used in medicine, its unique properties are being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of lead cyanamide involves its interaction with various molecular targets. In semiconductor applications, it acts as a p-type semiconductor with a band gap of 2.4 eV. This property allows it to participate in photoelectrochemical reactions, where it can facilitate the reduction of water to hydrogen gas . The molecular pathways involved include electron transfer processes that are crucial for its function as a semiconductor.
Comparison with Similar Compounds
Lead cyanamide can be compared to other metal cyanamides, such as calcium cyanamide (CaNCN) and sodium cyanamide (Na₂NCN)Calcium cyanamide is primarily used as a fertilizer and in the production of other chemicals, whereas sodium cyanamide is used in organic synthesis and as a reagent in various chemical reactions .
Properties
CAS No. |
20890-10-2 |
|---|---|
Molecular Formula |
CH2N2Pb+2 |
Molecular Weight |
249 g/mol |
IUPAC Name |
cyanamide;lead(2+) |
InChI |
InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |
InChI Key |
HBROYSQCJFVOHF-UHFFFAOYSA-N |
impurities |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |
SMILES |
C(#N)N.[Pb] |
Canonical SMILES |
C(#N)N.[Pb+2] |
boiling_point |
Sublimes >2102 °F (NTP, 1992) 500 °F at 760 mmHg (Decomposes) (NIOSH, 2024) 140 °C at 19 mm Hg Boiling point at 19 mm Hg is 140 °C at 0.067kPa: 83 °C sublimes 500 °F (decomposes) Sublimes 500 °F (Decomposes) |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |
density |
2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |
flash_point |
286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |
melting_point |
2372 °F (NTP, 1992) 113 °F (NIOSH, 2024) Approximately 1340 °C 45-46 °C 44 °C 2372 °F 113 °F 2444 °F |
Key on ui other cas no. |
20837-86-9 20890-10-2 35112-70-0 |
physical_description |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
25300-84-9 156-62-7 (calcium salt (1:1)) |
solubility |
Decomposes (NTP, 1992) 78 % at 59 °F (NIOSH, 2024) Insoluble in organic solvents Essentially insoluble in water (decomposes) In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane. Slightly soluble in carbon disulfide Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances. In chloroform 2.4 g/kg, 20 °C For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 85 Solubility in water: reaction Insoluble (59 °F): 78% |
vapor_density |
1.45 (Air = 1) |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


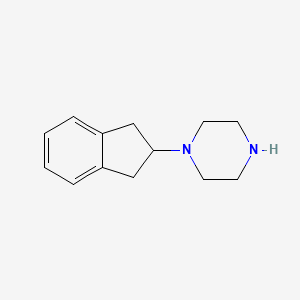
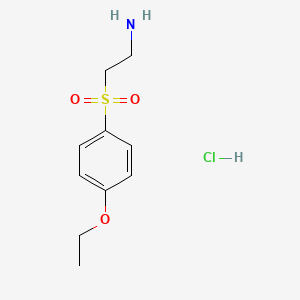
![phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate](/img/structure/B1647773.png)
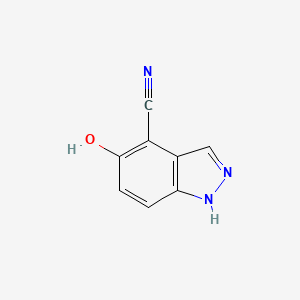
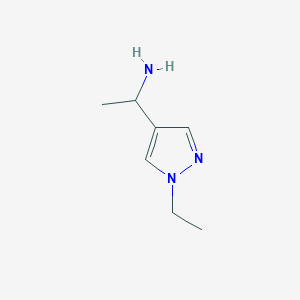
![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)
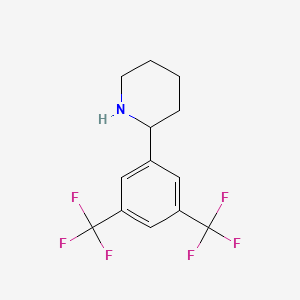
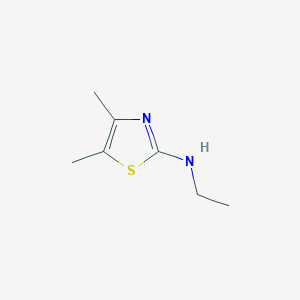
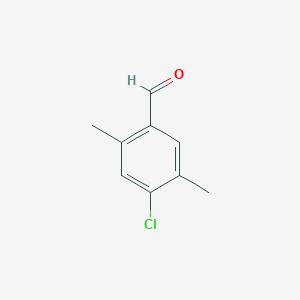
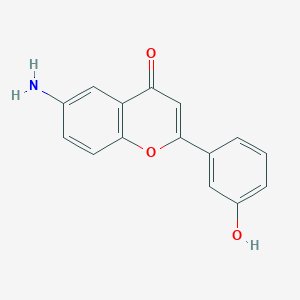
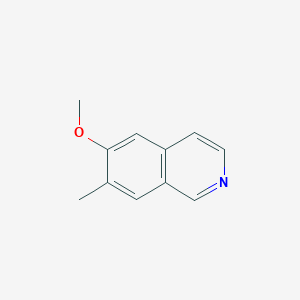
![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)
